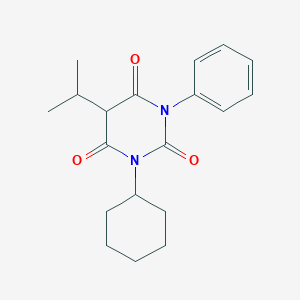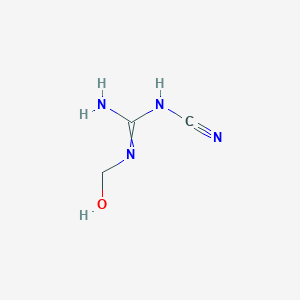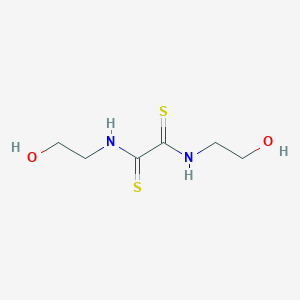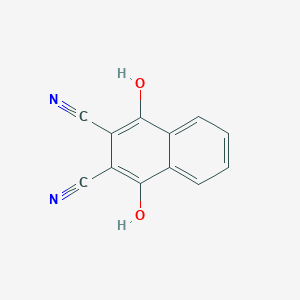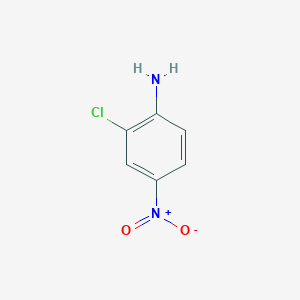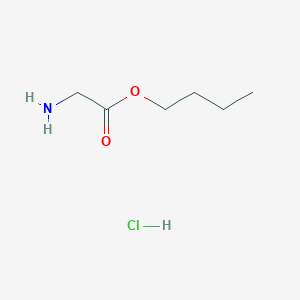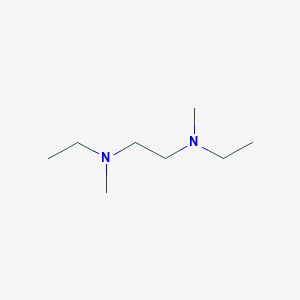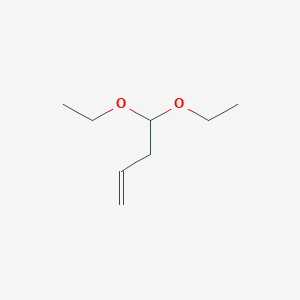
4,4-Diethoxybut-1-ene
概要
説明
4,4-Diethoxybut-1-ene is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis Applications :
- 4,4-Diethoxybut-1-ene is utilized in the efficient synthesis of homoallyl and homocinnamyl skeletons through reactions with 1-tributylstannyl-4,4-diethoxy-but-1-ene. This process involves palladium-promoted cross-coupling reactions or transmetallation with butyllithium or cyanocuprates (Parrain, Duchěne, & Quintard, 1990).
- This compound derivatives are used in nucleophilic acylation reactions. These reactions result in α-substituted ethoxy dienes, useful as reagents for acyl anion equivalents (Prandi & Venturello, 1994).
Photocycloaddition Reactions :
- Intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, a derivative of this compound, have been studied for their potential in synthesizing complex molecular structures (Keukeleire, He, Blakemore, & Gilbert, 1994).
Biofuel Research :
- The pyrolysis chemistry of 1,1-Diethoxybutane, a related compound, has been explored in the context of developing next-generation biofuels. This research includes studying the pyrolysis process using a flow reactor and kinetic modeling (Zeng, Li, Yuan, Zhang, Yang, & Qi, 2019).
Polymer Chemistry :
- Studies on the polymerization of derivatives like 4-methoxy-4-phenylbut-1-ene and 4-chloro-4-phenylbut-1-ene, using heterogeneous catalysts such as AlEt3-VCl3, have been conducted. This research provides insights into the synthesis and properties of polymers derived from this compound related compounds (Lopez-Caminos, Fernández-Sánchez, & Rodríguez, 1990).
Safety and Hazards
作用機序
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Biochemical Pathways
It has been used in the allylation of α-hydroxy schiff bases .
Result of Action
It has been used in the synthesis of α-amino alcohols through the allylation of α-hydroxy schiff bases .
特性
IUPAC Name |
4,4-diethoxybut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIYOCMALJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292502 | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-36-5 | |
| Record name | 10602-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4-diethoxybut-1-ene a useful reagent in organic synthesis?
A1: this compound serves as a valuable precursor for synthesizing homoallyl and homocinnamyl skeletons. [] This compound readily participates in reactions with various electrophiles, introducing a four-carbon chain with a versatile terminal alkene. This alkene can be further functionalized, broadening the synthetic possibilities. For instance, the research by Hosomi et al. [] demonstrated its utility in reactions with aldehydes mediated by Lewis acids, leading to the formation of homoallylic alcohols.
Q2: Are there any examples of diastereoselective reactions involving this compound derivatives?
A2: While the provided abstracts don't specifically mention this compound, they highlight the diastereoselective allylation of α-hydroxy Schiff bases using functionalized allyl bromides. [] Although structurally different, this research demonstrates the possibility of achieving diastereoselectivity in reactions with similar allylic reagents, suggesting potential avenues for exploring diastereoselective transformations involving this compound or its derivatives. Further research could investigate if similar selectivity can be achieved by modifying the reaction conditions or employing chiral catalysts in conjunction with this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
![6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione](/img/structure/B86182.png)

